![molecular formula C14H17NO9 B2356669 (2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one CAS No. 28512-70-1](/img/structure/B2356669.png)
(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by a benzoxazinone core linked to a glucopyranoside moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” typically involves multi-step organic synthesis. The process may start with the preparation of the benzoxazinone core, followed by the attachment of the glucopyranoside group. Common reagents and conditions include:
Starting materials: Aromatic amines, glucose derivatives
Reagents: Acids, bases, oxidizing agents
Conditions: Controlled temperatures, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
“(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups
Reduction: Reduction of carbonyl groups to hydroxyl groups
Substitution: Replacement of functional groups with other groups
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential effects on cellular processes, enzyme interactions, or as a probe for biochemical pathways.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism by which “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” exerts its effects would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazinone derivatives: Compounds with similar benzoxazinone cores
Glucosides: Compounds with similar glucopyranoside moieties
Uniqueness
The uniqueness of “(2S)-7-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one” lies in its specific combination of a benzoxazinone core with a glucopyranoside group, which may confer unique chemical and biological properties not found in other compounds.
Properties
CAS No. |
28512-70-1 |
|---|---|
Molecular Formula |
C14H17NO9 |
Molecular Weight |
343.29 g/mol |
IUPAC Name |
7-hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H17NO9/c16-4-8-9(18)10(19)11(20)13(23-8)24-14-12(21)15-6-2-1-5(17)3-7(6)22-14/h1-3,8-11,13-14,16-20H,4H2,(H,15,21) |
InChI Key |
VUFDXOACUHDTLI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
267 - 269 °C |
physical_description |
Solid |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


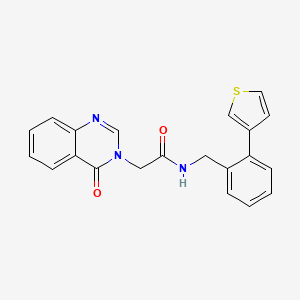
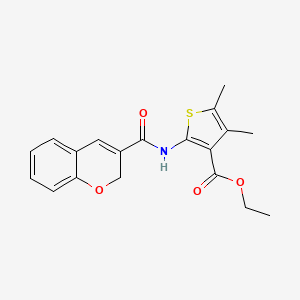

![Propan-2-yl 3-amino-6-(4-chlorophenyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2356589.png)
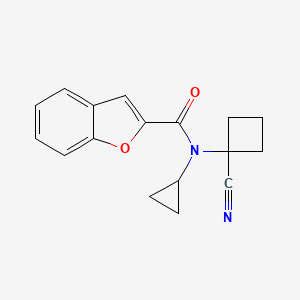
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
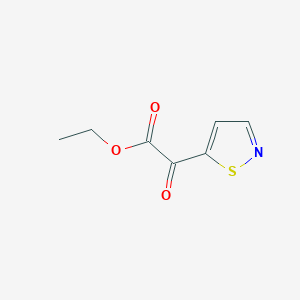
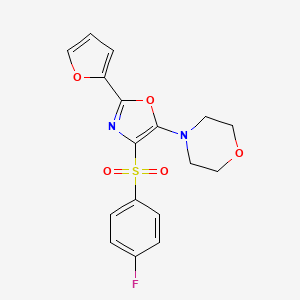
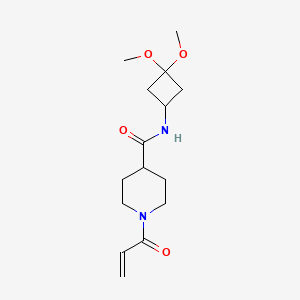
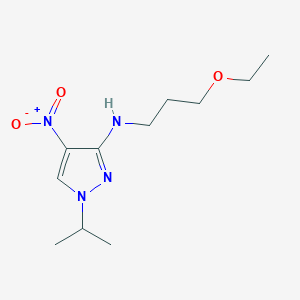
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide](/img/structure/B2356603.png)
![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)
![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)
